



# Application Notes and Protocols: Aldara (Imiquimod)-Induced Psoriasis Model in Mice

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The topical application of Aldara™ cream, containing the active ingredient **imiquimod**, is a widely utilized and robust method for inducing psoriasis-like skin inflammation in mice.[1][2][3] **Imiquimod** is a Toll-like receptor 7 (TLR7) and TLR8 agonist that potently activates the innate immune system.[2][4] This model recapitulates many key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells. Mechanistically, the **imiquimod**-induced inflammation is heavily dependent on the IL-23/IL-17 signaling axis, a critical pathway in human psoriasis pathogenesis. This convenient and cost-effective model is invaluable for studying disease mechanisms and for the preclinical evaluation of novel therapeutics for psoriasis.

## **Mechanism of Action**

**Imiquimod** activates TLR7 on dendritic cells, leading to their maturation and the production of pro-inflammatory cytokines, including IL-23 and TNF-α. IL-23, in turn, promotes the expansion and activation of Th17 cells, which are major producers of IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines that recruit neutrophils and other immune cells to the skin, thereby amplifying the inflammatory cascade.



## **Data Presentation**

Table 1: Macroscopic and Histological Changes in the

Aldara-Induced Psoriasis Model

Parameter	Control Group (Vehicle)	Aldara-Treated Group	Reference
Macroscopic Score (PASI)			
Erythema Score (0-4)	0	3.25 ± 1.56 to 9.81 ± 0.84	
Scaling Score (0-4)	0	Progressively increases over 7 days	•
Thickness Score (0-4)	0	Progressively increases over 7 days	
Ear Thickness (mm)	~0.20	~0.35 - 0.45 after 6-8 days	
Epidermal Thickness (μm)	20.04 ± 3.68	49.79 ± 14.16 to 85.62 ± 17.55	
Histological Features	Normal epidermis and dermis	Acanthosis, parakeratosis, Munro's microabscesses, inflammatory cell infiltrates	

**Table 2: Systemic and Cellular Changes in the Aldara- Induced Psoriasis Model** 



Parameter	Control Group (Vehicle)	Aldara-Treated Group	Reference
Spleen Weight (g)	0.09 ± 0.02	0.215 ± 0.03	
Spleen Weight to Body Weight Ratio	0.004 ± 0.0008	0.010 ± 0.002	
Key Cytokine Upregulation (Skin)	Baseline	IL-1β, IL-6, IL-17A, IL- 23	
Key Cytokine Upregulation (Serum)	Baseline	TNF-α, IL-17A	
Immune Cell Infiltrates (Skin)	Resident immune cells	Neutrophils, Monocytes/Macropha ges, Dendritic Cells, CD4+ T cells, γδ T cells	

## **Experimental Protocols**

## **Protocol 1: Induction of Psoriasis-like Skin Inflammation**

#### Materials:

- Aldara<sup>™</sup> cream (5% imiquimod)
- Vehicle control cream (e.g., Vaseline or a non-toxic lanolin-derived cream)
- Electric shaver and depilatory cream
- Weighing scale
- Male or female BALB/c or C57BL/6 mice (8-12 weeks old)

#### Procedure:

 One day prior to the first treatment, anesthetize the mice and shave the dorsal skin over a 2x2 cm area.



- Apply a depilatory cream to the shaved area for 1-2 minutes to remove any remaining hair, then gently wipe and rinse with water. Allow the skin to recover for 24 hours.
- On Day 0, and for 5-7 consecutive days, topically apply a consistent daily dose of 62.5 mg of Aldara™ cream to the shaved back skin. This is equivalent to 3.125 mg of active imiquimod.
- For control animals, apply an equivalent amount of vehicle cream to the shaved back skin.
- Optionally, a daily dose of Aldara™ cream can also be applied to one ear to assess ear thickness as a disease parameter.

## **Protocol 2: Assessment of Disease Severity**

#### Materials:

- Digital caliper
- Scoring guidelines (modified Psoriasis Area and Severity Index PASI)

## Procedure:

- Daily Monitoring: Record the body weight of each mouse daily. Significant weight loss can be an indicator of systemic inflammation.
- Ear Thickness: If applicable, measure the thickness of the Aldara-treated and untreated ears daily using a digital caliper.
- PASI Scoring: Score the severity of the back skin inflammation daily based on three
  parameters: erythema (redness), scaling, and induration (thickness). Each parameter is
  scored on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
   The cumulative PASI score is the sum of the individual scores (ranging from 0 to 12).

## Protocol 3: Tissue Collection and Processing for Histology

#### Materials:

Surgical tools



- 10% neutral buffered formalin
- Paraffin embedding station
- Microtome
- Glass slides
- · Hematoxylin and Eosin (H&E) staining reagents

#### Procedure:

- At the experimental endpoint, euthanize the mice.
- Excise the treated back skin and/or ears.
- Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
- Process the fixed tissues and embed them in paraffin.
- Cut 5 μm sections using a microtome and mount them on glass slides.
- Deparaffinize and rehydrate the sections.
- Perform standard H&E staining to visualize the tissue morphology.
- Examine the stained sections under a microscope for epidermal thickness, parakeratosis, and immune cell infiltration.

## **Protocol 4: RNA Extraction from Skin Tissue**

#### Materials:

- TRIzol reagent or similar RNA extraction kit (e.g., Qiagen RNeasy Kit)
- Homogenizer (e.g., bead beater or rotor-stator)
- RNase-free tubes and reagents



Spectrophotometer (e.g., NanoDrop)

#### Procedure:

- Excise the skin tissue at the experimental endpoint and immediately snap-freeze it in liquid nitrogen to prevent RNA degradation.
- Weigh the frozen tissue and add it to a tube containing TRIzol or a suitable lysis buffer (typically 1 ml per 50-100 mg of tissue).
- Homogenize the tissue thoroughly using a bead beater or a rotor-stator homogenizer while keeping the sample cold.
- Proceed with the RNA extraction according to the manufacturer's protocol for the chosen reagent or kit. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
- Resuspend the RNA pellet in RNase-free water.
- Assess the RNA quality and quantity using a spectrophotometer. Look for A260/280 ratios between 1.8 and 2.0.

# Protocol 5: Preparation of Single-Cell Suspensions for Flow Cytometry

#### Materials:

- RPMI 1640 medium
- · Collagenase D
- DNase I
- 70 μm cell strainers
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer

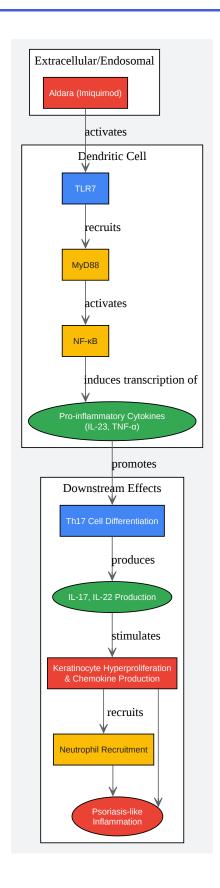


### Procedure:

- Excise the skin tissue and place it in ice-cold RPMI medium.
- · Mince the tissue into small pieces using scissors.
- Digest the tissue in RPMI medium containing Collagenase D and DNase I for 60-90 minutes at 37°C with gentle agitation.
- Neutralize the enzymatic digestion with excess RPMI medium containing FBS.
- Filter the cell suspension through a 70  $\mu m$  cell strainer to remove any remaining tissue debris.
- Centrifuge the cells and resuspend the pellet in FACS buffer.
- If necessary, treat the cells with red blood cell lysis buffer.
- Count the cells and adjust the concentration for antibody staining. The single-cell suspension
  is now ready for staining with fluorescently labeled antibodies against immune cell surface
  markers (e.g., CD45, CD3, CD4, CD11b, Gr-1) for analysis by flow cytometry.

## **Visualizations**

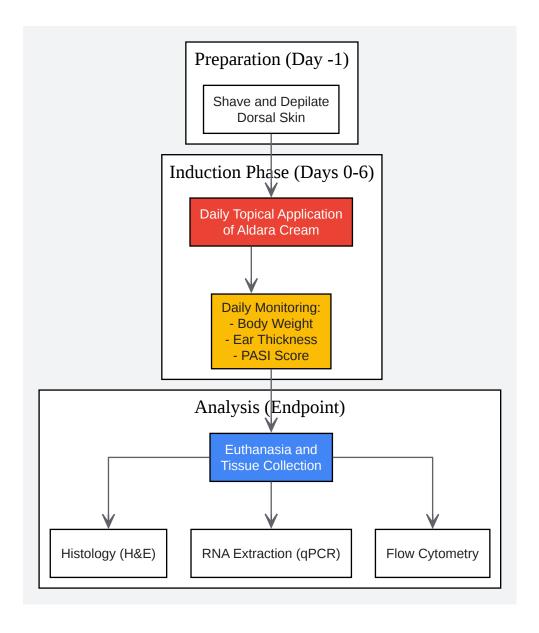




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Caption: TLR7 Signaling Pathway in Aldara-Induced Psoriasis.





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Caption: Experimental Workflow for the Aldara-Induced Psoriasis Model.

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## References



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